Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 1951440-91-7 . It has a molecular weight of 282.24 . The IUPAC name for this compound is methyl 4-(methylsulfonyl)-2-(trifluoromethyl)benzoate . This compound is used in various scientific research applications due to its diverse properties.
Molecular Structure Analysis
The Inchi Code for Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate is1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(18(2,15)16)5-8(7)10(11,12)13/h3-5H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate include a molecular weight of 282.24 .Scientific Research Applications
1. Novel Acaricide Development
Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, closely related to Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate, is a novel acaricide named amidoflumet. Its molecular structure allows for an intramolecular N—H⋯O hydrogen bond, which contributes to its efficacy as an acaricide (Kimura & Hourai, 2005).
2. Synthesis of o-Quinodimethanes
2-[(Trimethylsilyl)methyl]benzyl methanesulfonates, which share a common sulfonate group with Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate, are used to generate o-quinodimethanes. These quinodimethanes are then trapped with electron-deficient olefins to create cycloadducts (Shirakawa & Sano, 2014).
3. Cascade Rearrangements in Organic Synthesis
Methyl trifluoropyruvate benzene- and methanesulfonylimines, similar in functional groups to Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate, undergo reactions with alkynes to yield various enimidates. The mechanism involves the formation of a six-centered bipolar ion followed by its rearrangement (Kul'yanova, Osipov, & Kolomiets, 2001).
4. Oxidation Reactions in Organic Synthesis
Compounds like methyl (methylthio)methyl sulfoxide, which share a methyl sulfoxide structure with Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate, are used in various oxidation reactions. These reactions include transformations with hydrogen peroxide, ozone, sodium metaperiodate, and other oxidizing agents (Ogura, Suzuki, & Tsuchihashi, 1980).
5. Regiochemical Predictions in Organic Synthesis
The behavior of sulfonate esters in reactions with methoxide ions is explored, as seen in compounds like trifluoroethyl benzyl sulfide and 2,2,2-trifluoroethyl methanesulfonate. These reactions help in understanding the mechanistic aspects of organic synthesis (Langler & Morrison, 1987).
Safety And Hazards
The safety data sheet for Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
methyl 4-methylsulfonyl-2-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(18(2,15)16)5-8(7)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXQPCSIPPHEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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